molecular formula C14H20O2S B14658703 Ethyl cyclohexyl-3-thienylacetate CAS No. 51536-25-5

Ethyl cyclohexyl-3-thienylacetate

Cat. No.: B14658703
CAS No.: 51536-25-5
M. Wt: 252.37 g/mol
InChI Key: HPSGRCMLHWDBKJ-UHFFFAOYSA-N
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Description

Ethyl cyclohexyl-3-thienylacetate is an organic compound with the molecular formula C14H20O2S It is an ester derived from the combination of cyclohexyl and thienyl groups with an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl cyclohexyl-3-thienylacetate typically involves the esterification reaction between cyclohexyl-3-thienylacetic acid and ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

Cyclohexyl-3-thienylacetic acid+EthanolH2SO4Ethyl cyclohexyl-3-thienylacetate+Water\text{Cyclohexyl-3-thienylacetic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Cyclohexyl-3-thienylacetic acid+EthanolH2​SO4​​Ethyl cyclohexyl-3-thienylacetate+Water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl cyclohexyl-3-thienylacetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, the ester bond can be cleaved to form cyclohexyl-3-thienylacetic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

    Hydrolysis: Cyclohexyl-3-thienylacetic acid and ethanol.

    Reduction: Cyclohexyl-3-thienylmethanol.

    Oxidation: Cyclohexyl-3-thienylacetic acid derivatives.

Scientific Research Applications

Ethyl cyclohexyl-3-thienylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

Ethyl cyclohexyl-3-thienylacetate can be compared with other similar esters, such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the cyclohexyl and thienyl groups, which impart distinct chemical and biological properties.

Comparison with Similar Compounds

    Ethyl acetate: A simple ester with a pleasant fruity odor, commonly used as a solvent.

    Methyl butyrate: An ester with a characteristic apple-like odor, used in flavorings and fragrances.

Properties

IUPAC Name

ethyl 2-cyclohexyl-2-thiophen-3-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2S/c1-2-16-14(15)13(12-8-9-17-10-12)11-6-4-3-5-7-11/h8-11,13H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSGRCMLHWDBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965859
Record name Ethyl cyclohexyl(thiophen-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51536-25-5
Record name Ethyl α-cyclohexyl-3-thiopheneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51536-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl cyclohexyl-3-thienylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051536255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl cyclohexyl(thiophen-3-yl)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl cyclohexyl-3-thienylacetate
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